molecular formula C17H15FO B6356467 (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one CAS No. 1176515-70-0

(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No. B6356467
CAS RN: 1176515-70-0
M. Wt: 254.30 g/mol
InChI Key: JRDNZWRIGANBQZ-VAWYXSNFSA-N
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Description

(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, also known as 2-FEPE, is a compound of interest in the scientific research community. It has been studied for its potential applications in a variety of fields, including pharmaceuticals, biochemistry, and physiology.

Scientific Research Applications

(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific research fields. It has been used in the synthesis of organic compounds, such as benzothiazoles, benzoxazoles, and pyridines. It has also been studied for its potential use as a catalyst in the synthesis of other organic compounds. Additionally, (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has been studied for its potential use in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.

Mechanism of Action

The exact mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is not completely understood. However, it is believed that it may act as a proton donor, allowing it to interact with other molecules and facilitate chemical reactions. Additionally, it is believed that (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one may act as an electron acceptor, allowing it to interact with other molecules and facilitate electron transfer.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one are not well understood. However, it has been shown to interact with certain proteins and enzymes, suggesting that it may have an effect on biological processes. Additionally, it has been shown to inhibit certain enzymes, suggesting that it may have an effect on metabolic processes.

Advantages and Limitations for Lab Experiments

(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has a number of advantages and limitations for lab experiments. One of the main advantages is its low cost and availability, making it a cost-effective option for experiments. Additionally, it is relatively easy to synthesize, making it a good choice for experiments that require a large amount of the compound. However, it is important to note that (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a highly reactive compound and can be hazardous if not handled properly.

Future Directions

There are a number of potential future directions for (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one research. One potential direction is to further explore its potential applications in the synthesis of organic compounds and pharmaceuticals. Additionally, further research could be conducted to explore its potential use as a catalyst in chemical reactions. Finally, further research could be conducted to explore its biochemical and physiological effects and its potential therapeutic applications.

Synthesis Methods

(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is synthesized through a multi-step process involving several different chemical reactions. The first step is a Friedel-Crafts alkylation reaction between 4-ethylphenol and 2-fluorobenzoyl chloride in the presence of anhydrous aluminum chloride. This reaction yields an intermediate compound, which is then reacted with sodium hydroxide to form the desired product. The entire process is typically carried out in a solvent, such as dichloromethane or toluene.

properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO/c1-2-13-7-9-15(10-8-13)17(19)12-11-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDNZWRIGANBQZ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

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